2-(2-Methylphenyl)piperidine 2-(2-Methylphenyl)piperidine
Brand Name: Vulcanchem
CAS No.: 118576-99-1
VCID: VC8407181
InChI: InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3
SMILES: CC1=CC=CC=C1C2CCCCN2
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

2-(2-Methylphenyl)piperidine

CAS No.: 118576-99-1

Cat. No.: VC8407181

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylphenyl)piperidine - 118576-99-1

Specification

CAS No. 118576-99-1
Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name 2-(2-methylphenyl)piperidine
Standard InChI InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3
Standard InChI Key QLDMVIFAIGYZPR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2CCCCN2
Canonical SMILES CC1=CC=CC=C1C2CCCCN2

Introduction

2-(2-Methylphenyl)piperidine is a heterocyclic organic compound characterized by a piperidine ring substituted with a 2-methylphenyl group at the second position. This compound belongs to the class of aryl-substituted piperidines, which are often studied for their pharmacological properties and synthetic versatility.

  • IUPAC Name: (2R)-1-Methyl-2-(2-methylphenyl)piperidine

  • Molecular Formula: C13H19NC_{13}H_{19}N

  • Molecular Weight: 189.30 g/mol .

Structural Features

The structure of 2-(2-Methylphenyl)piperidine consists of:

  • A six-membered saturated nitrogen-containing ring (piperidine).

  • A methyl-substituted phenyl group attached at the second position of the piperidine ring.

  • A methyl group at the nitrogen atom in some derivatives.

Key Structural Data:

PropertyValue
Molecular FormulaC13H19NC_{13}H_{19}N
Molecular Weight189.30 g/mol
InChI KeyQTWXZWLJOKZCJI-CYBMUJFWSA-N
Stereochemistry(R)-configuration in some derivatives .

Synthesis Pathways

The synthesis of 2-(2-Methylphenyl)piperidine typically involves:

  • Reductive Amination: A reaction between 2-methylbenzaldehyde and piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst.

  • Cyclization Reactions: Formation of the piperidine ring from precursors like amino alcohols or halogenated intermediates.

  • Catalytic Hydrogenation: Saturation of precursor compounds under hydrogenation conditions to yield the final product.

Applications and Pharmacological Relevance

Compounds containing the piperidine framework, including aryl-substituted variants like 2-(2-Methylphenyl)piperidine, have been investigated for various biological activities:

  • Central Nervous System (CNS) Activity:

    • Piperidine derivatives are known to interact with dopamine and serotonin receptors, making them candidates for antipsychotic or antidepressant drugs .

    • Studies on related compounds have demonstrated high affinity for D2_2, 5-HT1A_1A, and 5-HT2A_2A receptors, indicating potential use in treating schizophrenia or cognitive disorders .

  • Antiviral Properties:

    • Piperidine derivatives have shown moderate activity against viruses such as HIV-1 and HSV-1, attributed to their ability to interfere with viral replication pathways .

  • Other Therapeutic Potentials:

    • Piperidines are explored as inhibitors of enzymes like Cathepsin S, which is implicated in immune-related diseases, cancer, and metabolic conditions such as diabetes .

Research Findings on Derivatives

Recent studies have focused on derivatives of 2-(2-Methylphenyl)piperidine to enhance its pharmacological profile:

  • Binding Affinity Studies:

    • Derivatives with specific substitutions on the phenyl ring exhibit improved receptor binding profiles, particularly for CNS targets .

  • Structure–Activity Relationship (SAR):

    • Modifications at the nitrogen atom or phenyl group affect potency and selectivity against biological targets like enzymes or receptors .

  • Crystallographic Analysis:

    • X-ray studies reveal that piperidine derivatives adopt stable conformations that facilitate receptor interactions, enhancing their therapeutic potential .

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